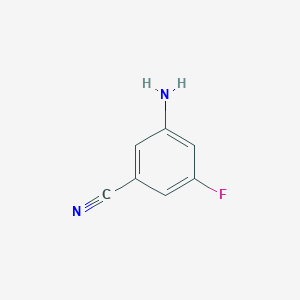

3-amino-5-fluorobenzonitrile

Beschreibung

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are fundamental structural units in organic chemistry, widely found in bioactive molecules, functional materials, and as key synthetic intermediates. rsc.org Their versatility has made them a focal point of extensive research.

Role of Fluorinated Benzonitriles as Advanced Chemical Building Blocks

The introduction of fluorine into the benzonitrile framework significantly alters the molecule's properties, making fluorinated benzonitriles highly valuable as advanced chemical building blocks. fluoromart.comfluorochem.co.uk Fluorine's high electronegativity and small size can enhance metabolic stability, bioavailability, and binding affinity of molecules, which is particularly advantageous in drug design. fluorochem.co.ukacs.org Consequently, fluorinated benzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. smolecule.comfluoromart.comontosight.ai

In materials science, these compounds are used to develop new materials like polymers and ceramics, where fluorine incorporation can improve thermal stability and other physical properties. smolecule.comfluoromart.com Specifically, dihalogenated benzonitriles, such as 2-bromo-5-fluorobenzonitrile, serve as precursors for thermally activated delayed fluorescence (TADF) dyes used in high-efficiency Organic Light-Emitting Diodes (OLEDs). ossila.com The unique electronic properties of fluorinated benzonitriles also make them suitable for creating ligands for photoredox catalysts and other specialized applications in organic electronics. ossila.comgoogle.com

Importance of Amino-Substituted Benzonitriles in Synthetic Methodologies

Amino-substituted benzonitriles are versatile precursors in organic synthesis due to the presence of two reactive functional groups: the amino group and the nitrile group. solubilityofthings.com The amino group can act as a nucleophile, participate in coupling reactions, or be transformed into other functionalities, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. evitachem.comsolubilityofthings.com

This dual reactivity makes aminobenzonitriles ideal starting materials for constructing complex heterocyclic frameworks. iitg.ac.in For instance, o-aminobenzonitriles are widely used for synthesizing quinazolinones and other fused heterocyclic systems through reactions with various electrophiles. ossila.comrsc.orgnih.gov The strategic placement of the amino and nitrile groups allows for intramolecular cyclization reactions, providing efficient routes to diverse molecular scaffolds. These scaffolds are often found in pharmaceutically active compounds, highlighting the importance of aminobenzonitriles in medicinal chemistry. solubilityofthings.comnih.gov Furthermore, the amino group facilitates further functionalization, enabling the design of novel compounds with tailored chemical or biological properties. solubilityofthings.com

Overview of the Strategic Integration of Halogenation and Amination in Aromatic Systems

The synthesis of aromatic compounds containing both halogen and amino substituents is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures. wiley.com The strategic placement of these groups on an aromatic ring allows for selective, stepwise functionalization. ossila.com Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can direct electrophilic substitution or be used as a nucleophilic site. ossila.comnumberanalytics.com

In electrophilic aromatic halogenation, the regioselectivity is heavily influenced by the directing effects of existing substituents. numberanalytics.com Amino groups are strong ortho-, para-directing activators, while halogens are deactivators but also ortho-, para-directing. numberanalytics.com Chemists exploit these effects to control the precise location of incoming groups. For example, a novel synthetic route to 3-amino-5-halo-2-iodobenzoates was developed by first introducing a nitro group, converting the C2-amino group to an iodide, and finally reducing the nitro group to an amine, demonstrating the multi-step strategic manipulation of these functionalities. wiley.com This controlled installation of functional groups is critical for building precursors for pharmaceuticals and other advanced materials. thieme-connect.comthieme-connect.com

Current Research Trajectories and Future Outlook for 3-Amino-5-fluorobenzonitrile and Related Structures

Current research on this compound primarily utilizes it as a versatile research chemical and an intermediate for synthesizing more complex molecules. avantorsciences.com It serves as a building block for bioactive compounds, such as ligands for metabotropic glutamate (B1630785) receptors and precursors for acetylcholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. smolecule.com For example, it has been used as a reagent in the preparation of antimalarial tetrahydroisoquinolone carboxanilides. avantorsciences.com

The future outlook for substituted benzonitriles, particularly those with fluorine and amino groups, is bright and expanding into new technological fields. There is significant interest in developing multifunctional benzonitrile derivatives for applications in advanced optoelectronics. rsc.org Research is focused on creating materials that exhibit both mechanofluorochromic (MFC) and thermally activated delayed fluorescence (TADF) properties, which are highly desirable for next-generation OLEDs and sensors. rsc.orgresearchgate.net The ability to tune the electronic properties through substitution patterns on the benzonitrile core allows for the design of highly efficient emitters and host materials. google.comresearchgate.net As the demand for sophisticated materials and targeted pharmaceuticals grows, the strategic synthesis and application of compounds like this compound will continue to be a significant area of chemical research. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHVWOFTAJCONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373366 | |

| Record name | 5-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210992-28-2 | |

| Record name | 5-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Fluorobenzonitrile and Its Advanced Precursors

Established Synthetic Pathways to 3-Amino-5-fluorobenzonitrile

Established routes to this compound typically rely on multi-step reaction sequences that build the molecule through sequential functional group transformations and coupling reactions.

A documented pathway for the synthesis of this compound involves a three-step process, utilizing transition metal catalysis and standard organic transformations to achieve the final product. fluoromart.com

The initial step of a known multi-step synthesis employs a copper-catalyzed reaction. fluoromart.com Copper(I) iodide (CuI), in conjunction with trans-1,2-diaminocyclohexane as a ligand and potassium carbonate (K₂CO₃) as a base, is used in toluene (B28343). fluoromart.com This reaction is conducted at a temperature of 130°C for 18 hours and results in a 76% yield of the intermediate product. fluoromart.com The use of diamine ligands with copper(I) sources is a recognized method for forming carbon-nitrogen bonds under milder conditions than traditional Ullmann couplings. nih.gov Toluene is often a preferred solvent for these types of reactions. nih.gov

Following the initial copper-catalyzed step, the synthesis proceeds with a reaction mediated by sodium hydroxide (B78521) (NaOH). fluoromart.com This second step is carried out in toluene and achieves a near-quantitative yield of 99%. fluoromart.com

The final step in this synthetic sequence involves a palladium-catalyzed coupling reaction. fluoromart.com Specifically, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is used as the palladium source with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand. fluoromart.com The reaction is conducted in dimethylformamide at 90°C for 18 hours, affording the final this compound product with an 85% yield. fluoromart.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming C-N bonds and are widely used in the synthesis of arylamines. acs.org These reactions often employ palladium catalysts like Pd₂(dba)₃ in combination with phosphine (B1218219) ligands to couple aryl halides with amines. aablocks.com For instance, the amination of 5-fluoro-3-bromobenzonitrile can be achieved using a palladium catalyst with a Xantphos ligand and ammonia (B1221849) in toluene at 90°C, yielding the desired amino-fluorobenzonitrile.

Table 1: Multi-step Synthesis of this compound

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield |

| 1 | CuI, trans-1,2-diaminocyclohexane, K₂CO₃ | Toluene | 130°C | 18 hours | 76% |

| 2 | NaOH | Toluene | - | - | 99% |

| 3 | Pd₂(dba)₃, dppf | Dimethylformamide | 90°C | 18 hours | 85% |

Data sourced from Fluoromart. fluoromart.com

Multi-step Reaction Sequences for Primary Synthesis

Novel and Emerging Synthetic Strategies for Fluorinated Benzonitriles

Research into the synthesis of fluorinated benzonitriles continues to evolve, with new methodologies being developed to provide more efficient or novel retrosynthetic pathways.

An emerging strategy for the synthesis of benzonitriles involves the photochemical conversion of pyridines. researchgate.net This method provides a novel retrosynthetic approach, allowing for the preparation of benzonitriles from pyridine-based starting materials. researchgate.net Benzonitriles are considered valuable bioisosteric replacements for pyridines in medicinal chemistry because they are similarly polarized and can mimic the hydrogen-bond accepting properties of the pyridine (B92270) nitrogen. researchgate.net

The process is a three-step protocol that begins with the N-oxidation of the starting pyridine. researchgate.net This is followed by a photochemical deconstruction of the pyridine N-oxide in the presence of an amine, which produces a nitrile-containing butadiene intermediate. researchgate.net The final step involves a formal Diels-Alder cycloaddition of this butadiene with alkynes or alkenes to construct the final benzonitrile (B105546) ring. researchgate.net This strategy allows for the direct, late-stage diversification of molecules by transforming a core pyridine ring into a benzonitrile. researchgate.net

Tertiary Amine-Catalyzed Benzannulation for Substituted Benzonitriles

Tertiary amine-catalyzed benzannulation represents a significant strategy for constructing highly functionalized arenes. rsc.org These catalysts can function as either a Lewis or Brønsted base, facilitating various annulation reactions to produce important carbocyclic and heterocyclic compounds. rsc.org One notable approach is the [3+3] benzannulation, which has been successfully employed for the synthesis of polysubstituted benzenes. rsc.org

In 2021, a tertiary amine-catalyzed [3+3]-benzannulation was reported for the green synthesis of CF3-functionalized fully substituted benzonitriles. acs.orgnih.gov This method is noted for its excellent chemoselectivity, high atom economy, and good step-economy, utilizing environmentally friendly reagents under mild conditions. acs.orgnih.gov The reaction mechanism is believed to be initiated by an intermolecular Rauhut–Currier reaction. acs.orgnih.gov The practicality of this method was demonstrated through a successful scale-up synthesis. acs.orgnih.gov

Another example involves the use of α,β-unsaturated aldehydes as substrates in a [3+3] benzannulation reaction, which exclusively yields polysubstituted aromatic aldehydes with high chemo- and regioselectivities. rsc.org

| Catalyst Type | Annulation Strategy | Key Features |

| Tertiary Amine | [3+3] Benzannulation | Green synthesis, high atom- and step-economy, mild conditions. acs.orgnih.gov |

| Tertiary Amine | [3+3] Benzannulation | High chemo- and regioselectivity with α,β-unsaturated aldehydes. rsc.org |

Transition-Metal-Free Annulation Approaches

The synthesis of fused benzofuranamines and benzo[b]thiophenamines has been achieved through a transition-metal-free, one-pot process at room temperature. semanticscholar.orgmdpi.com This method offers high reaction efficiency, mild conditions, and a broad substrate scope, leading to the formation of regioselective five-membered heterocycles in good-to-excellent yields. semanticscholar.orgmdpi.com The reaction proceeds via a Smiles rearrangement. semanticscholar.orgmdpi.com

For instance, the reaction of 2-fluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base like cesium carbonate in DMSO is a highly effective system for synthesizing benzofuran (B130515) derivatives. semanticscholar.org It was observed that 2-fluorobenzonitrile (B118710) substrates bearing electron-withdrawing groups resulted in higher yields. semanticscholar.org

A novel transition-metal-free method for synthesizing Z-3-(aminobenzylidene/aminoalkylidene)indolin-2-ones involves the reaction of 2-oxindole with aryl/alkyl nitriles in the presence of LiOtBu and 2,2'-bipyridine. nih.gov This approach also allows for subsequent metal-free fluorination using Selectfluor. nih.gov

| Reaction Type | Key Features | Starting Materials |

| One-pot Smiles Rearrangement | Transition-metal-free, room temperature, high efficiency. semanticscholar.orgmdpi.com | 2-Fluorobenzonitriles, α-hydroxycarbonyls. semanticscholar.org |

| Addition Reaction | Transition-metal-free, exclusive Z-isomer synthesis. nih.gov | 2-Oxindole, aryl/alkyl nitriles. nih.gov |

Microwave-Assisted Nucleophilic Fluorination on Aromatic Rings

Microwave-assisted synthesis has become a powerful tool for accelerating the preparation of fluorinated aromatic compounds through enhanced reaction kinetics and improved yields. smolecule.com This technique is particularly effective for nucleophilic aromatic substitution (SNAr) reactions.

The synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines has been developed using a microwave-assisted, fluorous synthetic route. researchgate.net This strategy involves linking a 2-fluorobenzonitrile to a fluorous oxime tag, followed by cyclization and cleavage. researchgate.net

In the context of radiolabeling, microwave-induced nucleophilic [18F]fluorination has been developed for aromatic rings. nih.gov For example, a fast and efficient [18F]radiolabeling method has been established for haloaromatic rings using a semi-automatic system that combines a commercial fluorination module with a single-mode microwave accelerator. nih.gov Studies on meta-halo-benzonitrile derivatives have shown that microwave energy can significantly reduce reaction times from hours to minutes while maintaining or improving yields. smolecule.comnih.gov Optimal temperatures for these reactions are typically between 140-180°C. smolecule.com

| Method | Key Advantages | Application Example |

| Microwave-Assisted Synthesis | Accelerated kinetics, improved yields, reduced reaction times. smolecule.com | Synthesis of 5-chloro-2-fluorobenzonitrile. smolecule.com |

| Microwave-Induced [18F]Fluorination | Fast and efficient radiolabeling. nih.gov | [18F]fluoride substitution of meta-halo-benzonitriles. nih.gov |

Tandem SNAr-Cyclocondensation Strategies for Fluorinated Heterocycles Utilizing Perfluorobenzonitriles

A tandem SNAr-cyclocondensation reaction provides an effective route to novel fluorinated heterocycles. A library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans was synthesized using this strategy, reacting 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of DBU as a base. rsc.orgnih.govlboro.ac.uk The resulting compounds were obtained in low to good yields and are intended as leads for medicinal chemistry projects. rsc.orgnih.govlboro.ac.uk

Mechanistic studies indicated that the reaction pathway is sensitive to the nature of the carbonyl compound. rsc.orgnih.govlboro.ac.uk Attempts to use 4-substituted perfluoro-benzaldehydes or acetophenones were unsuccessful due to cleavage of the carbonyl group. rsc.orgnih.govlboro.ac.uk This was attributed to the alkoxide ions attacking the carbonyl group rather than initiating the SNAr reaction at the C-2 position. rsc.orgnih.govlboro.ac.uk

| Reactants | Product Class | Key Findings |

| 4-Substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans | Successful synthesis of a 27-compound library. rsc.orgnih.govlboro.ac.uk |

| 4-Substituted perfluoro-benzaldehydes/acetophenones | Unsuccessful | Reaction failed due to carbonyl group cleavage. rsc.orgnih.govlboro.ac.uk |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. mdpi.compreprints.org This includes the use of solvent-free reactions, microwave assistance, and catalysts that can be recycled. researchgate.netmdpi.compreprints.org

The synthesis of 4-aminoquinoline (B48711) derivatives from 2-amino-5-fluorobenzonitrile (B1271947) has been achieved using a microwave-assisted, solvent-free method. mdpi.compreprints.org This approach not only reduces reaction times and energy consumption but also simplifies purification, often requiring only simple washing instead of column chromatography. mdpi.compreprints.org

The previously mentioned tertiary amine-catalyzed [3+3]-benzannulation for synthesizing CF3-functionalized benzonitriles is also highlighted as a green method due to its high atom economy and use of environmentally benign reagents. acs.orgnih.gov Similarly, the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride is considered advantageous from an economic and environmental perspective as it reduces energy consumption and solvent waste. rsc.org

Scale-Up Synthesis and Industrial Relevance of Synthetic Protocols

The industrial-scale synthesis of benzonitrile derivatives requires careful consideration of factors like reaction kinetics, product selectivity, environmental impact, and cost-effectiveness. smolecule.com The practicality and reliability of the tertiary amine-catalyzed [3+3]-benzannulation have been confirmed by a successful scale-up synthesis, indicating its potential for industrial application. acs.orgnih.gov

Solvent selection is a critical factor in the scale-up of fluorination reactions. Polar aprotic solvents like DMSO and DMF are preferred for their ability to effectively solvate fluoride (B91410) ions. smolecule.com For the synthesis of 3-(aminomethyl)-4-fluorobenzonitrile (B3199189) hydrochloride, mechanistic studies provide essential insights for reaction optimization and scale-up, with the halogen exchange initiation being the rate-determining step. smolecule.com

The synthesis of Belzutifan, a HIF-2α inhibitor, provides a relevant case study. While initial lab-scale syntheses may face challenges, alternative strategies are often developed for scalability. nih.gov For example, a route forming the diaryl ether prior to the indanone was found to be more suitable for larger scales. nih.gov

Regioselectivity and Chemoselectivity in the Functionalization of Benzonitrile Scaffolds

Regioselectivity and chemoselectivity are crucial concepts in the synthesis of complex molecules, determining which functional group reacts and at which position. slideshare.netoxfordsciencetrove.com In the functionalization of benzonitrile scaffolds, these selectivities are influenced by the electronic properties of substituents and the reaction conditions.

In the transition-metal-free synthesis of benzofuran derivatives, it was noted that 2-fluorobenzonitriles with electron-withdrawing groups gave higher yields, demonstrating a degree of chemoselectivity. semanticscholar.org The formation of regioselective five-membered heterocycles was a key outcome of this one-pot protocol. semanticscholar.orgmdpi.com

The functionalization of fused bicyclic heteroaromatics often employs TMP (tetramethylpiperidide) metal bases to achieve high regioselectivity. rsc.org By choosing the appropriate TMP-metal base and additives like BF3·OEt2, it is possible to direct metalation to specific positions on the heteroaromatic core, allowing for controlled functionalization. rsc.org For example, the use of TMPMgCl·LiCl versus TMP2Mg·2LiCl can lead to different sites of metalation on a cinnoline (B1195905) backbone. rsc.org The high chemoselectivity of the resulting organozinc intermediates allows for reactions with electrophiles containing sensitive functional groups. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 3-amino-5-fluorobenzonitrile, offering a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides critical information about the protons attached to the aromatic ring and the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and cyano (-CN) substituents. The amino group protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the adjacent fluorine atom.

While specific spectral data for this compound is not widely published in the provided search results, analysis of related structures such as 2-amino-6-fluorobenzonitrile (B142694) shows aromatic protons in the range of δ 6.5-7.5 ppm. For instance, in a related compound, 4-(cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile, the amine proton appears as a singlet at 4.82 ppm. rsc.org In another case, the aromatic protons of 4-(1H-benzo[d]imidazol-1-yl)-2,3,5,6-tetrafluorobenzonitrile are observed as multiplets between δ 7.25 and 8.01 ppm. rsc.org

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are indicative of the substituent effects. The carbon atom attached to the electron-withdrawing cyano group is expected to be significantly deshielded, appearing at a downfield chemical shift. Conversely, the carbon atom bonded to the electron-donating amino group will be shielded and appear at a more upfield position. The carbon atom attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

For example, in the structurally similar 4-(cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile, the carbon signals are observed between δ 8.8 and 148.0 ppm. rsc.org The nitrile carbon in 4-(1H-benzo[d]imidazol-1-yl)-2,3,5,6-tetrafluorobenzonitrile appears at δ 106.7 ppm. rsc.org

| Assignment | Chemical Shift (δ) ppm |

| Aromatic Carbons | 94.3 - 148.0 |

| Nitrile Carbon | ~106.7 |

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Substituted Fluorobenzonitriles. (Data derived from related compounds rsc.org)

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in this compound. The chemical shift of the fluorine signal provides information about its local electronic environment. Coupling between the fluorine atom and adjacent aromatic protons (³JF-H) can also be observed, further confirming the substitution pattern on the benzene ring. For 3,5-bis(trifluoromethyl)benzoic acid, a primary CRM for ¹⁹F qNMR, the ¹⁹F signal appears at -61.3 ppm in DMSO-d₆. sigmaaldrich.com In various tetrafluorobenzonitrile derivatives, fluorine signals are observed as multiplets in regions such as δ -32.3 to -20.2 ppm and δ -27.2 to -12.1 ppm. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides valuable information regarding the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H, C≡N, C-F, and aromatic C-H and C=C vibrations. The amino group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The sharp and intense absorption band for the nitrile group (C≡N) stretch is expected around 2220-2240 cm⁻¹. The C-F stretching vibration usually appears in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range.

For instance, the FTIR spectrum of 2-amino-5-fluorobenzonitrile (B1271947) has been recorded, and studies on similar molecules like 2-amino-6-fluorobenzonitrile show characteristic peaks for these functional groups. derpharmachemica.comnih.gov In the case of 4-(cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile, the N-H stretch appears at 3420 cm⁻¹ and the C≡N stretch at 2236 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Table 2: Expected FTIR Vibrational Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and exploring the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass of this compound, which has a molecular formula of C₇H₅FN₂. synquestlabs.com This technique allows for the confirmation of the elemental composition with high accuracy. For instance, in the analysis of related fluorinated compounds, HRMS has been used to confirm the composition and purity of newly synthesized molecules. rsc.org The expected exact mass for this compound can be calculated and then compared to the experimental value obtained from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, often coupled with an electrospray ionization (ESI) source. rsc.orgnih.govacs.org This comparison provides unequivocal evidence of the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅FN₂ |

| Calculated Exact Mass | 136.0437 g/mol |

| Observed m/z [M+H]⁺ | Varies with experimental setup |

This table presents calculated data for illustrative purposes. Actual experimental values would be obtained from HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. europeanpharmaceuticalreview.com In ESI-MS, the analyte is introduced into the mass spectrometer in solution, typically leading to the formation of protonated molecules, [M+H]⁺. europeanpharmaceuticalreview.com This method is frequently used in conjunction with liquid chromatography (LC-MS) to analyze complex mixtures. cdc.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form, confirming its molecular weight of approximately 136.13 g/mol . synquestlabs.com The technique's sensitivity allows for the detection of low concentrations of the analyte. europeanpharmaceuticalreview.com The fragmentation pattern, which provides structural information, can be induced through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

X-ray Crystallography for Solid-State Molecular and Crystal Structures

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In the case of this compound, these interactions would include hydrogen bonding, π-stacking, and interactions involving the fluorine atom. For the related compound 4-amino-3,5-difluorobenzonitrile, single-crystal X-ray diffraction studies have revealed that molecules are connected by N–H···N and N–H···F hydrogen bonds, as well as π-stacking interactions. iucr.orgresearcher.life The amino group (–NH₂) can act as a hydrogen bond donor, while the nitrile nitrogen (–C≡N) and the electronegative fluorine atom can act as hydrogen bond acceptors. The packing of the molecules in the crystal lattice is influenced by these non-covalent interactions, which dictate the material's physical properties. researchgate.netjst.go.jp The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. jst.go.jp

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (amino group) | N (nitrile group) |

| Hydrogen Bonding | N-H (amino group) | F (fluorine atom) |

Advanced Analytical Techniques for Fluorinated Compounds

The presence of a fluorine atom in this compound necessitates the use of specific analytical techniques that are sensitive to this element. Fluorine's unique properties, such as its high electronegativity and the fact that the ¹⁹F nucleus is NMR-active with 100% natural abundance, are leveraged by these methods. researchgate.netbiophysics.org

Advanced techniques for the analysis of fluorinated aromatic compounds include:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a primary tool for characterizing fluorinated organic molecules. biophysics.org It provides information about the chemical environment of the fluorine atom. The chemical shift, coupling constants (J-coupling) with neighboring protons (¹H) and carbons (¹³C), and relaxation times can be used to elucidate the structure and dynamics of the molecule.

Photocatalytic and Electrochemical Fluorination Methods : While these are synthetic methods, they are also part of the advanced analytical toolkit for studying fluorination processes and the reactivity of fluorinated compounds. numberanalytics.com

Transition Metal-Catalyzed Fluorination : This represents another advanced synthetic and analytical avenue for working with fluorinated aromatics. numberanalytics.com

Nucleophilic and Electrophilic Fluorination Strategies : Understanding these reaction types is crucial for both the synthesis and the analysis of the chemical behavior of compounds like this compound. alfa-chemistry.com

These advanced methods, in combination with mass spectrometry and X-ray crystallography, provide a comprehensive understanding of the chemical and structural properties of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3,5-difluorobenzonitrile |

| 5-fluorouracil |

| 4-fluorophenylalanine |

| 5-fluorotryptophan |

| 6-fluorotryptophan |

| 3-fluorotyrosine |

| 2-amino-5-chloropyridine |

| 5-Bromo-2-fluorobenzonitrile |

| 2-halonicotinonitriles |

| 3-chloro-2-fluorobenzonitrile |

| 5-chloro-2-fluorobenzonitrile |

| Enoxacin |

| 5-chloro-2-methyl-4-isothiazoline-3-one |

| 4,4'-ethylidenebisphenol |

| N-Allyl-5-hydroxymethyloxazolidin-2-one |

| 4-((7-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-5-yl)(methyl)amino)-3-ethyl-5-fluorobenzonitrile |

| 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile |

| 4-amino-3,5-di-fluoro-benzoate |

| diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) |

| 4-bromo-2,6-difluoroaniline |

| 3-Ethyl-4-fluorobenzonitrile |

| 4-Fluorobenzonitrile |

| 3-Amino-4-fluorobenzonitrile |

| 3-Chloro-4-fluorobenzonitrile |

| 2-Amino-4-fluorobenzonitrile |

| 4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile |

| 4-imidazol-1-yltetrafluorobenzonitrile |

| 4-morpholinotetrafluorobenzonitrile |

| 1-[3-Amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-1-benzofuran-2-yl]ethan-1-one |

| Methyl 3-amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-1-benzofuran-2-carboxylate |

| 1-[3-Amino-4,5,7-trifluoro-6-(morpholin-4-yl)-1-benzofuran-2-yl]ethan-1-one |

| Deucravacitinib |

| Ropsacitinib |

| 1-(3-fluoro-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea |

| 1-(3-cyano-5-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |

| 3-Amino-2,5-difluorobenzonitrile |

| 3-Fluoro-5-methylaniline |

| 3-Amino-2,5,6-trifluorobenzonitrile |

| 5-Amino-2,3-difluorobenzonitrile |

| 3-Amino-4,5-difluorobenzonitrile |

| Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate |

| 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile |

| 2-(4′-N,N-Diethylaminophenylazo)pyrimidine |

| 3-amino-1,2,4-triazine |

| L-arginine |

Total Fluorine (TF) and Extractable Organically Bound Fluorine (EOF) Measurements

Total Fluorine (TF) and Extractable Organically Bound Fluorine (EOF) are quantitative analytical parameters used to determine the amount of fluorine in a sample. TF represents the sum of all fluorine, including both inorganic (e.g., fluoride (B91410) salts) and organically bound forms. qa-group.com In contrast, EOF quantifies only the portion of organically bound fluorine that can be solubilized and removed from a sample matrix using a solvent extraction process. qa-group.comqa-group.com

The primary technique for these measurements is Combustion Ion Chromatography (CIC). For TF analysis, the entire sample is combusted at high temperatures, which converts all forms of fluorine into hydrogen fluoride (HF). The resulting gas is then collected and analyzed via ion chromatography. For EOF, the sample first undergoes an extraction step with an appropriate solvent (e.g., acetonitrile) to isolate the soluble organic compounds. nih.gov The solvent extract is then analyzed, often by CIC, to determine the fluorine concentration. norden.org

In the context of this compound, these measurements are critical for quantifying its presence in various media. For a pure sample, the TF and EOF values would be identical and correspond to the stoichiometric fluorine content of the molecule. However, in environmental or industrial samples, comparing TF and EOF can reveal the proportion of the total fluorine that is present as extractable organic compounds like this compound versus non-extractable or inorganic fluorine. qa-group.comnih.gov

The following table is for illustrative purposes to demonstrate the type of data generated from TF and EOF analyses and does not represent actual experimental results for this compound.

Table 1: Illustrative Total Fluorine (TF) and Extractable Organically Bound Fluorine (EOF) Data| Sample ID | Sample Type | TF (ng/g) | EOF (ng/g) | % EOF of TF |

|---|---|---|---|---|

| Pure-01 | Pure this compound | 139,600,000 | 139,600,000 | 100% |

| WW-Spike | Spiked Wastewater | 150 | 95 | 63% |

| Soil-Ctrl | Control Soil Sample | 25 | <10 | - |

Micro-X-ray Fluorescence (µ-XRF) Mapping for Elemental Distribution

Micro-X-ray Fluorescence (µ-XRF) is a powerful, non-destructive analytical technique used to determine the elemental composition and spatial distribution of elements within a sample on a microscopic scale. xos.comiperionhs.eu The method involves focusing a high-intensity X-ray beam onto a small spot on the sample surface. edax.com This incoming radiation excites core-level electrons in the sample's atoms, causing them to be ejected. The resulting vacancies are filled by outer-shell electrons, a process that releases energy in the form of secondary, or fluorescent, X-rays. xos.com Since the energy of these fluorescent X-rays is characteristic of the element from which they were emitted, detecting these X-rays allows for elemental identification. By scanning the sample under the beam, a two-dimensional map of elemental distribution can be generated. edax.comwur.nl

For a sample containing this compound, µ-XRF would be invaluable for visualizing the compound's location. For instance, if the compound were used in the synthesis of a polymer or as a coating on a material, µ-XRF could map the distribution of fluorine across the material's surface or cross-section. This would reveal whether the compound is distributed homogeneously, concentrated in specific regions, or localized at interfaces. The distribution of nitrogen from the amino and nitrile groups could also be mapped simultaneously, providing further confirmation of the compound's location. edax.com

The following table is for illustrative purposes to show the kind of data µ-XRF provides and does not represent actual experimental results for this compound.

Table 2: Illustrative Elemental Concentration Data from µ-XRF Mapping| Analysis Zone | Description | F (wt%) | N (wt%) | Other Element (wt%) |

|---|---|---|---|---|

| Zone A | Polymer Matrix | 0.05 | 0.10 | Si: 45.0 |

| Zone B | Surface Coating | 5.80 | 9.50 | Si: 15.0 |

| Zone C | Interface Region | 2.10 | 3.60 | Si: 30.0 |

Fluorine K-edge µ-XANES Spectroscopy for Chemical State Determination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a highly sensitive technique that provides detailed information about the local chemical environment of a specific element. lehigh.edu It focuses on the features of the X-ray absorption spectrum at and just above the absorption edge of a core electron. lehigh.edu The precise energy and shape of this edge are determined by the formal oxidation state, coordination geometry, and the nature of the atoms bonded to the target element. mdpi.com

When applied to fluorine, Fluorine K-edge XANES involves tuning the incident X-ray energy across the binding energy of the fluorine 1s core electron. The resulting spectrum is a fingerprint of the fluorine atom's chemical environment. For this compound, the spectrum would exhibit features characteristic of a fluorine atom covalently bonded to an sp²-hybridized carbon atom on a benzene ring. This signature would be distinct from that of inorganic fluoride (e.g., in minerals) or fluorine in other chemical contexts, such as in perfluorinated alkyl substances. researchgate.net By comparing the XANES spectrum of a sample to a library of reference compounds, the chemical speciation of fluorine can be determined. mdpi.com When combined with a micro-focused beam (µ-XANES), this technique can map not only where the fluorine is, but also in what chemical form it exists across the sample.

The following table is for illustrative purposes to demonstrate how XANES data is used for chemical state identification by comparing against reference standards. It does not represent actual experimental results.

Table 3: Illustrative F K-edge XANES Absorption Energies for Reference Compounds| Compound | Fluorine Chemical Environment | Main Absorption Edge Energy (eV) |

|---|---|---|

| Lithium Fluoride (LiF) | Inorganic Ionic (F⁻) | ~687.0 |

| Polyvinylidene Fluoride (PVDF) | Aliphatic C-F | ~688.5 |

| This compound | Aromatic C-F | ~689.2 (Hypothetical) |

| Iron(III) Fluoride (FeF₃) | Metal-Fluoride | ~688.1 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for predicting the properties of substituted benzene (B151609) derivatives. For the closely related isomer, 2-amino-5-fluorobenzonitrile (B1271947), DFT calculations have been performed using the B3LYP functional with a 6-311++G(2d,p) basis set to elucidate its molecular characteristics derpharmachemica.com.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found.

For the isomer 2-amino-5-fluorobenzonitrile, these calculations predict a planar geometry for the benzonitrile (B105546) ring, which is typical for benzene derivatives. The bond lengths and angles are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and cyano (-CN) groups. The electron-donating amino group and the electron-withdrawing fluorine and nitrile groups create a unique electronic environment that subtly alters the bond lengths and angles from those of unsubstituted benzene. While specific values for 3-amino-5-fluorobenzonitrile are not available in the cited literature, the optimized parameters for the 2-amino isomer provide a valuable reference.

Interactive Table: Optimized Geometrical Parameters for 2-amino-5-fluorobenzonitrile (Calculated at B3LYP/6-311++G(2d,p) level) derpharmachemica.com (Note: This data is for the isomer 2-amino-5-fluorobenzonitrile)

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C-F | 1.34 |

| Bond Length | C-N (amino) | 1.37 |

| Bond Length | C≡N (nitrile) | 1.16 |

| Bond Angle | C-C-N (amino) | 121.5 |

| Bond Angle | C-C-F | 119.8 |

| Bond Angle | C-C-C≡N | 119.2 |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These spectra serve as a molecular "fingerprint," allowing for the identification and structural analysis of compounds.

A theoretical vibrational analysis for 2-amino-5-fluorobenzonitrile has been performed, calculating the harmonic vibrational frequencies. derpharmachemica.com These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental spectra. The analysis allows for the assignment of specific vibrational modes, such as C-H stretching, C-F stretching, N-H stretching of the amino group, and the characteristic C≡N stretching of the nitrile group. For instance, the C≡N stretching vibration, a strong and sharp band in the IR spectrum, is a key diagnostic peak. The calculated wavenumbers for the 2-amino isomer show good agreement with experimentally recorded Fourier Transform Infrared (FTIR) and FT-Raman spectra. derpharmachemica.com

Interactive Table: Selected Calculated and Experimental Vibrational Wavenumbers (cm⁻¹) for 2-amino-5-fluorobenzonitrile derpharmachemica.com (Note: This data is for the isomer 2-amino-5-fluorobenzonitrile)

| Vibrational Mode | Calculated (B3LYP) | Experimental FTIR | Experimental FT-Raman |

|---|---|---|---|

| N-H Asymmetric Stretch | 3518 | 3498 | - |

| N-H Symmetric Stretch | 3412 | 3401 | - |

| C-H Stretch | 3075 | 3070 | 3072 |

| C≡N Stretch | 2225 | 2220 | 2222 |

| C-F Stretch | 1240 | 1245 | 1248 |

| C-NH₂ Stretch | 1310 | 1315 | 1312 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 2-amino-5-fluorobenzonitrile, the HOMO is primarily localized over the benzene ring and the amino group, reflecting the electron-donating nature of these moieties. derpharmachemica.com Conversely, the LUMO is distributed over the nitrile group and the aromatic ring, indicating the electron-accepting region of the molecule. derpharmachemica.com The energy gap calculated using time-dependent DFT (TD-DFT) methods helps to explain the intramolecular charge transfer that occurs upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. derpharmachemica.com

Interactive Table: Calculated FMO Energies for 2-amino-5-fluorobenzonitrile derpharmachemica.com (Note: This data is for the isomer 2-amino-5-fluorobenzonitrile)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.54 |

| Energy Gap (ΔE) | 4.61 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In the MEP of 2-amino-5-fluorobenzonitrile, the most negative potential (red) is concentrated around the nitrogen atom of the cyano group and the fluorine atom, due to their high electronegativity. derpharmachemica.com The hydrogen atoms of the amino group exhibit the most positive potential (blue), making them susceptible to nucleophilic interaction. derpharmachemica.com This analysis provides a clear picture of the molecule's reactive sites and is consistent with the electronic effects of the substituent groups.

Ab Initio Quantum Chemical Methods

Ab initio methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. These methods are used to calculate various thermodynamic properties.

Using statistical mechanics principles combined with the results of ab initio frequency calculations, it is possible to determine key thermodynamic parameters. For the isomer 2-amino-5-fluorobenzonitrile, properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) have been calculated at the B3LYP/6-311++G(2d,p) level. derpharmachemica.com These parameters are essential for understanding the molecule's stability and behavior under different temperature conditions. The calculations show a clear correlation between temperature and these thermodynamic functions; as temperature increases, so do the heat capacity, entropy, and enthalpy, which is expected as molecular vibrational intensities increase with temperature. derpharmachemica.com

Interactive Table: Calculated Thermodynamic Parameters for 2-amino-5-fluorobenzonitrile at 298.15 K derpharmachemica.com (Note: This data is for the isomer 2-amino-5-fluorobenzonitrile)

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Heat Capacity (C°p,m) | 145.2 J·mol⁻¹·K⁻¹ |

| Entropy (S°m) | 345.8 J·mol⁻¹·K⁻¹ |

| Enthalpy (H°m) | 25.4 kJ·mol⁻¹ |

Atomic Charge Distribution Analysis (Mulliken, Natural Population Analysis)

No published studies containing data tables for Mulliken or Natural Population Analysis of this compound were found. This type of analysis is used to determine the partial atomic charges on each atom within the molecule, providing insight into its electronic structure and reactivity. researchgate.netresearchgate.net For example, such analyses have been performed on the isomer 2-amino-5-fluorobenzonitrile to understand its charge distribution. derpharmachemica.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Optical Properties

There are no specific TD-DFT studies available in the reviewed literature that report the calculated electronic absorption spectra, excitation energies, or oscillator strengths for this compound. This method is commonly used to predict the electronic transitions and optical properties of molecules. derpharmachemica.comiapaar.com

Simulation of Spectroscopic Data for Comparison with Experimental Observations

A direct comparison between simulated spectroscopic data (such as IR, Raman, or NMR) and experimental observations for this compound has not been reported in the available literature. This comparative analysis is crucial for validating the computational methods used and for the accurate assignment of spectral bands. derpharmachemica.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

No research articles detailing molecular dynamics simulations to explore the conformational landscape of this compound were identified. Molecular dynamics simulations are employed to understand the molecule's behavior over time, including its stable conformations and flexibility, which can be important for understanding its interactions with biological targets. acs.org

Reactivity and Mechanistic Studies of 3 Amino 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The fluorine atom in 3-amino-5-fluorobenzonitrile is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for aryl halides bearing electron-withdrawing groups. libretexts.org The electron-withdrawing nature of the nitrile group, particularly from the para position, activates the aromatic ring towards nucleophilic attack. libretexts.org This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, like the nitrile group, helps to stabilize this intermediate, thereby lowering the activation energy of the reaction. libretexts.org The subsequent elimination of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Research has shown that 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar substitution pattern, readily undergoes SNAr reactions with oxygen, sulfur, and nitrogen nucleophiles to replace the fluorine atom. beilstein-journals.org While specific studies on this compound are not detailed in the provided results, the principles of SNAr suggest that it would react similarly with various nucleophiles. The amino group, being an electron-donating group, may have a deactivating effect on the ring for nucleophilic attack compared to a nitro group. However, the strong activating effect of the nitrile group is expected to dominate, allowing for the substitution of the fluorine atom.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 3-Amino-5-methoxybenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Amino-5-(phenylthio)benzonitrile |

| Amine | Ammonia (B1221849) (NH₃) | 3,5-Diaminobenzonitrile |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-Amino-5-hydroxybenzonitrile |

Reactions Involving the Amino Group

The amino group of this compound is a key site for molecular diversification, enabling the construction of more complex structures, particularly heterocyclic systems.

The amino group can participate in condensation reactions with various electrophiles to form a wide range of heterocyclic compounds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel scaffolds. For instance, aminoazoles are known to undergo multicomponent cyclization reactions with aldehydes and ketones to produce fused pyrimidine (B1678525) systems. frontiersin.org Similarly, the amino group of this compound can be expected to react with diketones, ketoesters, and other bifunctional electrophiles to construct various heterocyclic rings.

One common strategy involves the reaction of an amino-substituted aromatic compound with a 1,3-dicarbonyl compound. The initial condensation between the amino group and one of the carbonyl groups forms an enamine or an imine intermediate, which then undergoes an intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to yield the final heterocyclic product.

Table 2: Examples of Heterocycle Formation via Condensation Reactions

| Reagent | Heterocyclic Product Class |

| 1,3-Diketone (e.g., acetylacetone) | Dihydropyridine derivative |

| β-Ketoester (e.g., ethyl acetoacetate) | Dihydropyridinone derivative |

| Malononitrile and an aldehyde | Pyridine (B92270) derivative |

The use of malononitrile in multicomponent reactions is a well-established method for synthesizing substituted pyridines. nih.govajrconline.org In such a reaction involving this compound, the amino group could act as a nucleophile in the formation of a dihydropyridine intermediate, which would then be oxidized to the corresponding pyridine.

The primary amino group of this compound can be readily derivatized through various reactions, including acylation, alkylation, and sulfonylation. These modifications are often employed to alter the electronic properties of the molecule, introduce new functional groups, or to serve as protecting groups during multi-step syntheses.

Derivatization is a common practice in analytical chemistry, for example, in the analysis of amino acids. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are used to convert primary and secondary amines into stable, fluorescent derivatives that are easily detectable. nih.gov A similar approach could be applied to this compound for analytical purposes or to introduce a carbamate linkage.

Another example of derivatization involves the use of reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, which reacts with amino groups to form stable derivatives. researchgate.net Such reactions with this compound would yield N-aryl derivatives, potentially altering its biological activity or chemical reactivity.

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Methyl iodide | Secondary or tertiary amine |

| Carbamoylation | Isocyanate | Urea |

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity allows for a range of nucleophilic addition reactions.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. chemistrysteps.com The acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which activates the nitrile for nucleophilic attack by water. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the formation of an imine intermediate which is further reduced to the amine. libretexts.org Milder reducing agents can be used to stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbon of the nitrile. libretexts.org

Table 4: Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone |

| Cycloaddition | Azides | Tetrazole |

While specific information on the hydrosilylation of this compound was not found in the search results, hydrosilylation is a general reaction for nitriles. This reaction involves the addition of a silicon-hydrogen bond across the carbon-nitrogen triple bond, typically catalyzed by a transition metal complex. The products of hydrosilylation can vary depending on the reaction conditions and the catalyst used, but can include silylated imines or amines.

Bioorthogonal Reactivity and Kinetic Studies

Similarly, comprehensive kinetic studies quantifying the reaction rates of this compound in various transformations have not been extensively reported. Kinetic data is crucial for understanding reaction mechanisms and optimizing conditions. For related compounds, such as other substituted benzonitriles, kinetic analyses have been performed for reactions like cycloadditions and hydrogenations, often revealing pseudo-first-order or Michaelis-Menten type kinetics depending on the specific reaction. rsc.orgacs.orgniscpr.res.in However, without direct experimental data for this compound, a detailed kinetic profile cannot be constructed.

Interactive Data Table: Kinetic Parameters for Related Benzonitrile (B105546) Reactions

The following table is illustrative and based on data for related, not identical, benzonitrile compounds to provide context on typical kinetic findings in this class of molecules. No direct kinetic data for this compound was found.

| Reaction Type | Compound | Rate Constant (k) | Activation Energy (Ea) |

| Hydrogenation | Benzonitrile | Varies with conditions | 27.6 kJ mol⁻¹ |

| Cycloaddition | p-substituted β-aminocinnamonitriles | Dependent on solvent and substituent | Not specified |

| OH Oxidation | Substituted Phenols | 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹ | Not specified |

Mechanistic Investigations of Key Transformations

Mechanistic studies on this compound itself are sparse. However, insights can be gleaned from research on analogous fluorinated and aminated benzonitriles, particularly in metal-catalyzed reactions.

Understanding Reaction Intermediates

The transformation of this compound likely proceeds through various reactive intermediates depending on the reaction conditions.

Metal-Nitrile Complexes: In transition-metal-catalyzed reactions, the nitrile group can coordinate to the metal center. For instance, in nickel-catalyzed C-CN bond activation of 3-fluorobenzonitrile, an η2-nitrile complex has been identified as a key intermediate. This type of intermediate facilitates the oxidative addition of the C-CN bond to the metal.

Radical Intermediates: Reactions involving radical initiators or certain photocatalytic systems could lead to the formation of radical intermediates. For example, in copper-catalyzed reactions of related amino-containing heterocycles, cyanoaryl radicals have been proposed as key intermediates that drive cyclization processes.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the aromatic ring, a negatively charged intermediate known as a Meisenheimer complex is formed. The electron-withdrawing fluorine and nitrile groups on the this compound ring would stabilize such an intermediate.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound.

Transition Metal Catalysts: Palladium, nickel, and copper catalysts are frequently employed in cross-coupling and cyclization reactions. The choice of metal, ligand, and additives can significantly influence reaction efficiency and selectivity. For instance, palladium catalysts are known to form catalytically active species that can undergo oxidative addition, migratory insertion, and reductive elimination steps. In some palladium-catalyzed fluorination reactions, Pd(III) intermediates have been isolated and characterized, suggesting complex redox cycles. Copper catalysts, often used in amination and radical cross-coupling reactions, can facilitate single-electron transfer (SET) pathways.

Base and Acid Catalysis: The amino group of this compound can be protonated under acidic conditions, altering its reactivity. Conversely, bases can be used to deprotonate the amino group or other reactants, generating more potent nucleophiles. The choice of base can sometimes even alter the reaction mechanism. rsc.org

Solvent Effects: The polarity of the solvent can influence reaction rates and the stability of intermediates. For example, polar solvents can stabilize charged intermediates like Meisenheimer complexes, thereby accelerating SNAr reactions.

Temperature and Pressure: These parameters are critical for overcoming activation energy barriers. For instance, hydrogenation reactions are typically carried out under elevated hydrogen pressure.

Interactive Data Table: Influence of Catalysts and Conditions on Related Reactions

This table provides examples of how catalysts and conditions affect reactions of functionally related aromatic compounds, offering a framework for understanding potential transformations of this compound.

| Reaction Type | Catalyst System | Key Condition | Observed Effect |

| C-CN Bond Activation | [Ni(dippe)(μ-H)]₂ | Heating | Formation of C-CN bond activation product |

| Radical Cross-Coupling | CuI / Ligand | Choice of Ligand | Significantly impacts reaction yield |

| SNAr Amination | Base (e.g., K₂CO₃, DBU) | Type of Base | Can lead to different reaction profiles and mechanisms |

| Hydrogenation | Pd/C | H₂ pressure, Temperature | Controls reaction rate and selectivity |

Advanced Applications in Medicinal and Pharmaceutical Chemistry

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3-Amino-5-fluorobenzonitrile serves as a crucial starting material or key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs). A prominent example is its role in the synthesis of Belzutifan (PT2977/MK-6482), an FDA-approved drug for treating cancers associated with von Hippel-Lindau (VHL) disease. nih.govgoogle.comnewdrugapprovals.org

Development of Therapeutic Agents with Potential Biological Activities

Beyond its role as a synthetic intermediate, the this compound scaffold is integral to the development of new therapeutic agents with a range of potential biological activities.

The development of Belzutifan is a primary example of the application of the this compound scaffold in oncology. google.comacs.org Research leading to Belzutifan demonstrated that structural modifications of this core could yield potent inhibitors of HIF-2α. acs.org The initial lead compound, PT2385, also containing the fluorobenzonitrile moiety, showed promising clinical activity but had pharmacokinetic limitations. acs.org The subsequent development of Belzutifan (PT2977) involved modifying the attached indanol side chain to improve the metabolic profile while retaining the essential fluorobenzonitrile headgroup for target engagement. acs.org Clinical studies have shown that Belzutifan has significant antitumor activity in patients with VHL disease-associated renal cell carcinoma. google.comnewdrugapprovals.org

| Therapeutic Agent | Target | Indication | Role of this compound | Reference |

|---|---|---|---|---|

| Belzutifan (PT2977) | HIF-2α | von Hippel-Lindau (VHL) disease-associated Renal Cell Carcinoma (RCC) | Precursor to the 3-hydroxy-5-fluorobenzonitrile binding moiety. | nih.govgoogle.comnewdrugapprovals.orgacs.org |

| PT2385 | HIF-2α | Clear Cell Renal Cell Carcinoma (ccRCC) | Forms the core binding fragment of the inhibitor. | acs.orgtandfonline.com |

Derivatives of aminofluorobenzonitriles are being explored for their potential as antimicrobial agents. evitachem.com For instance, research on the regioisomer 2-amino-5-fluorobenzonitrile (B1271947) has shown it can be used to synthesize Schiff bases, which are then converted into thiazolidinone and azetidinone derivatives. ijream.orgijream.org These resulting heterocyclic compounds have been screened for activity against various bacterial and fungal strains, with some showing significant inhibitory effects. ijream.orgijream.org This line of research suggests that the aminofluorobenzonitrile scaffold is a promising starting point for developing new classes of antimicrobial drugs.

The development of novel anti-inflammatory agents has also utilized aminobenzonitrile structures. While direct studies on this compound are limited, related structures have shown promise. For example, derivatives of its isomer, 2-amino-3-fluorobenzonitrile, have been investigated for potential anti-inflammatory activities. smolecule.com Furthermore, various heterocyclic compounds known to possess anti-inflammatory properties, such as certain thiazole (B1198619) and pyrimidine (B1678525) derivatives, can be synthesized using aminobenzonitrile precursors. nih.govresearchgate.net

This compound has been identified as a useful reagent in the synthesis of potential antimalarial drugs. avantorsciences.com Specifically, it is used in the preparation of tetrahydroisoquinolone carboxanilides, a class of compounds investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. avantorsciences.comgoogle.comnih.gov The synthesis involves creating an amide bond between a tetrahydroisoquinolone carboxylic acid and an aniline (B41778) derivative, for which this compound can serve as the aniline component. nih.gov

| Application Area | Compound Class | Specific Use of this compound | Reference |

|---|---|---|---|

| Antimalarial | Tetrahydroisoquinolone Carboxanilides | Reagent for the preparation of the carboxanilide moiety. | avantorsciences.comgoogle.comnih.gov |

| Antimalarial | Aminoquinolines | Serves as a potential building block for novel aminoquinoline-based agents. | nih.gov |

Synthesis of Heterocyclic Compounds with Medicinal Relevance

The dual reactivity of the amino and nitrile groups, combined with the influence of the fluorine atom, makes this compound an excellent precursor for a wide variety of medicinally relevant heterocyclic compounds. smolecule.com

Researchers have utilized this compound to synthesize fluorinated 3-aminobenzofurans through a tandem SNAr-cyclocondensation strategy. rsc.org In this process, the amino group of a precursor displaces a fluorine atom on another aromatic ring, followed by an intramolecular cyclization involving the nitrile group to form the benzofuran (B130515) ring system. rsc.org Benzofurans are a well-known scaffold in medicinal chemistry with diverse biological activities.

Additionally, related aminofluorobenzonitrile isomers are used to create other important heterocyclic systems. For example, 2-amino-5-fluorobenzonitrile reacts with ketones in the presence of a Lewis acid like zinc chloride to produce 4-aminoquinoline (B48711) derivatives, which are core structures in many antimalarial drugs. nih.gov The compound is also a building block for pyrimidines and other nitrogen-containing heterocycles that are of interest in drug discovery. smolecule.com

| Heterocyclic System | Synthetic Utility of Aminofluorobenzonitrile | Potential Medicinal Relevance | Reference |

|---|---|---|---|

| Benzofurans | Precursor in tandem SNAr-cyclocondensation reactions. | Broad-spectrum biological activities. | rsc.org |

| Quinazolines | Starting material for multi-step synthesis. | Anticancer, anti-inflammatory. | |

| Pyrimidines | Building block via condensation reactions. | Anticonvulsant, anti-inflammatory. | smolecule.com |

| Thiazolidinones/Azetidinones | Used to form Schiff base intermediates for cyclization. | Antimicrobial, antitubercular. | ijream.orgijream.org |

Quinazoline (B50416) and Quinazolinone Derivatives

The synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many pharmacologically active molecules, typically relies on precursors where the reacting functional groups are in an ortho position to one another. ossila.comopenmedicinalchemistryjournal.com Common synthetic routes, such as the Niementowski quinazoline synthesis, require an anthranilic acid derivative or its equivalent, like an ortho-aminobenzonitrile, to facilitate the necessary intramolecular cyclization to form the pyrimidine ring fused to the benzene (B151609) core. mmu.ac.uknih.gov

In the case of this compound, the amino (-NH₂) and nitrile (-CN) groups are in a meta (1,3) relationship. This spatial arrangement does not permit direct intramolecular cyclization to form the quinazoline ring system under standard reaction conditions. Consequently, this compound is not a suitable starting material for the direct, one-pot synthesis of quinazoline or quinazolinone derivatives, unlike its isomer, 2-amino-5-fluorobenzonitrile, which is widely used for this purpose. ossila.comossila.com

Quinoline (B57606) Derivatives

Similar to quinazolines, the construction of the quinoline ring system via established methods like the Friedländer annulation necessitates an ortho-aminoaryl aldehyde or ketone reacting with a compound containing a reactive α-methylene group. When using an ortho-aminobenzonitrile as the starting material, it can react with a ketone to form the quinoline core. ossila.com

The meta-positioning of the amino group relative to the nitrile group in this compound prevents the direct intramolecular condensation required in the Friedländer synthesis and related cyclization reactions. Therefore, it is not employed as a direct precursor for quinoline derivatives in the same manner as its ortho-substituted isomers.

Tacrine (B349632) Derivatives and Cholinesterase Inhibitors

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) and its analogues are significant cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. nih.govmdpi.com The classical synthesis of the tacrine scaffold involves the Friedländer-type condensation of an ortho-aminobenzonitrile with a cyclic ketone, typically cyclohexanone. ossila.communi.cz Due to the meta-orientation of its functional groups, this compound cannot be used to directly construct the tacrine ring system.

However, the fluorobenzonitrile motif is crucial in the development of advanced cholinesterase inhibitors. Structure-activity relationship (SAR) studies on tacrine analogues have systematically explored the impact of halogen substitution on inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study involving various halogenated tacrine derivatives demonstrated that the position and nature of the halogen substituent significantly influence potency and selectivity. muni.cz The 7-fluoro-tacrine derivative, synthesized from 2-amino-5-fluorobenzonitrile, showed potent inhibition of both enzymes. muni.cz While direct synthesis from the 3-amino isomer is not feasible, the data underscores the value of the aminofluorobenzonitrile scaffold in generating potent enzyme inhibitors.

| Compound | Substituent | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) |

|---|---|---|---|

| Tacrine | H | 79.4 | 10.3 |

| 7-Cl-Tacrine | 7-Chloro | 1.8 | 0.9 |

| 7-F-Tacrine | 7-Fluoro | 2.9 | 1.5 |

| 6-Cl-Tacrine | 6-Chloro | 1.1 | 1.0 |

Benzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives commonly proceeds through tandem reactions involving precursors with specific ortho-relationships. One such method is the reaction between a 2-fluorobenzonitrile (B118710) and an α-hydroxycarbonyl compound. mdpi.comsemanticscholar.org Research has detailed the synthesis of compounds like methyl 3-amino-5-fluorobenzofuran-2-carboxylate, which, despite its name, originates from 2,4-difluorobenzonitrile, not this compound. mdpi.com The meta-arrangement in this compound makes it unsuitable for these efficient, one-pot cyclization strategies to form the benzofuran ring.

Design and Synthesis of Enzyme Inhibitors

The 3,5-substituted fluorobenzonitrile scaffold is a critical pharmacophore in the design of highly specific enzyme inhibitors. A prominent example is its central role in Belzutifan (PT2977), an FDA-approved drug that potently and selectively inhibits the Hypoxia-Inducible Factor 2α (HIF-2α). nih.govnih.govmedchemexpress.com HIF-2α is a key transcription factor and an oncogenic driver in certain cancers, most notably clear cell renal cell carcinoma (ccRCC). nih.govgoogle.com

Belzutifan, chemically named 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile, features the 3-oxy-5-fluorobenzonitrile core. nih.govacs.org Its synthesis is a multi-step process that typically begins with 3,5-difluorobenzonitrile. chemicalbook.comgoogle.com This starting material undergoes a series of reactions, including nucleophilic aromatic substitution (SNAr) to form a diaryl ether, followed by Friedel-Crafts acylation to construct the indanone core, and subsequent stereoselective modifications to yield the final drug molecule. nih.govgoogle.com

The development of Belzutifan highlights the utility of the 3-fluoro-5-substituted-benzonitrile moiety as a foundational element for creating sophisticated, targeted therapies. The nitrile group and the fluorine atom are key for binding affinity and modulating the electronic properties of the molecule.

Furthermore, derivatives of this compound have been identified as effective inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, demonstrating the scaffold's potential in developing antiviral agents.

Applications in Drug Discovery and Lead Optimization

The journey of Belzutifan from a laboratory hit to a clinical drug provides an excellent case study in modern drug discovery and lead optimization, showcasing the value of the 3,5-substituted fluorobenzonitrile scaffold. nih.govacs.org The initial lead compound, PT2385, was the first HIF-2α inhibitor to enter clinical trials and showed promising activity. acs.org However, it suffered from highly variable patient exposure and dose-limiting pharmacokinetics due to extensive metabolism via glucuronidation by the UGT2B17 enzyme. nih.govacs.org